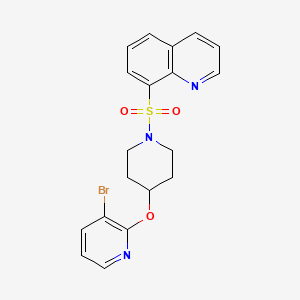
8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives has been explored in various studies. In one such study, the synthesis of 8-quinolyl-(2-propynyl)sulfide was achieved, which could undergo isomerization in a superbasic medium. This compound was also found to react with hydrogen peroxide, leading to the formation of the corresponding sulfoxide. Additionally, the compound could react with halogens to form dihydrothiazino[2,3,4-ij]quinolium systems. These systems were also obtained through the halocyclization of 8-quinolyl-(2-bromo-2-propenyl)sulfide . Another study focused on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives. These derivatives were prepared by treating substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine .
Molecular Structure Analysis
The molecular structure of the synthesized compounds in the aforementioned studies was characterized using various analytical techniques. For the quinoline derivatives, the exact molecular structure was not detailed in the abstract provided. However, for the piperidine derivatives, the compounds were characterized by ^1H-NMR, IR, and elemental analysis, which provided insights into the molecular structure and the nature of substitutions on the benzhydryl and sulfonamide rings .
Chemical Reactions Analysis
The quinoline derivatives synthesized in the first study were capable of undergoing several chemical reactions, including isomerization, oxidation, and halocyclization. These reactions led to the formation of different products, such as dihydrothiazino[2,3,4-ij]quinolium systems . The piperidine derivatives synthesized in the second study were not detailed in terms of their chemical reactivity, but the focus was rather on their antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not explicitly detailed in the abstracts provided. However, the characterization techniques mentioned, such as ^1H-NMR and IR spectroscopy, are typically used to infer certain physical and chemical properties, such as functional groups, bond types, and molecular conformation . The reactivity of the quinoline derivatives with halogens and hydrogen peroxide suggests that these compounds have electrophilic sites and are susceptible to oxidation and addition reactions .
Antimicrobial Activity Evaluation
The piperidine derivatives were evaluated for their antimicrobial activity against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings influenced the antibacterial activity. Some of the synthesized compounds showed significant potent antimicrobial activities when compared to standard drugs such as Chloramphenicol and Mancozeb .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Heterocycles
Research has demonstrated the utilization of compounds structurally related to 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline in the synthesis of biologically active heterocycles. These compounds serve as key intermediates in the development of bactericides, fungicides, and bioregulators, showcasing their significance in creating new pharmacologically active molecules. The synthesis of various derivatives of 5-sulfonyl-8-quinolinol, highlighting the pharmacological interest of the quinoline moiety, is a testament to the compound's versatility in generating biologically active substances (Hafez et al., 1994).
Development of Antibacterial Agents
Another significant application is in the synthesis of new tetracyclic quinolone antibacterials. Research indicates that derivatives of 8-substituted quinolines, through novel structural modifications, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of this compound and its analogs in the development of new antibacterial agents, offering a pathway to combat resistant bacterial strains (Taguchi et al., 1992).
Eigenschaften
IUPAC Name |
8-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-16-6-3-11-22-19(16)26-15-8-12-23(13-9-15)27(24,25)17-7-1-4-14-5-2-10-21-18(14)17/h1-7,10-11,15H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKOYRFHJVXDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)
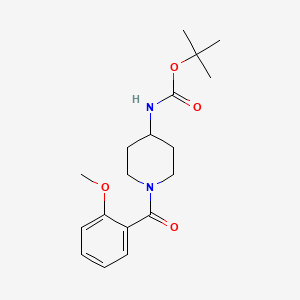

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)
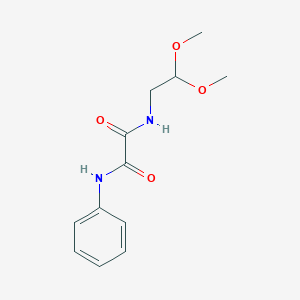


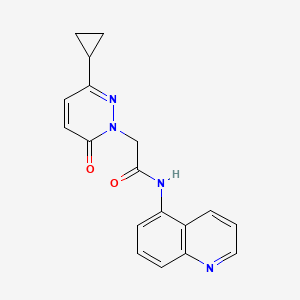
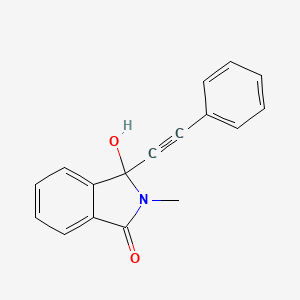
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)